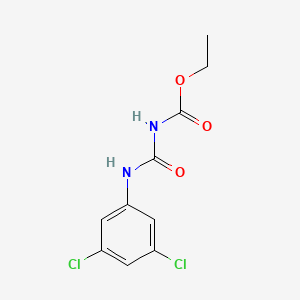
1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea
Vue d'ensemble
Description
1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea, also known as DCPU, is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Applications De Recherche Scientifique
Environmental and Agricultural Research
Herbicide and Nematicide Degradation : Research has identified the degradation of substances similar to 1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea in soil through microbial action, indicating minimal accumulation of phytotoxic residues. This degradation mechanism is crucial for understanding the environmental impact of such compounds used in agriculture (S. Katz & Richard F. Strusz, 1968).
Biofilm Degradation of Herbicides : Studies have shown that certain bacterial biofilms can synergistically degrade herbicides like 3-(3,4-dichlorophenyl)-1-methoxy-1-methyl urea (linuron), a compound structurally related to this compound. This research is vital for bioremediation strategies in agriculture (P. Breugelmans et al., 2008).
Chemistry and Synthesis
Synthetic Processes in Organic Chemistry : The synthesis of compounds structurally similar to this compound under various conditions, such as ultrasonic irradiation, reveals the diverse applications of these compounds in organic synthesis and the development of efficient synthesis methods (Jing Xiao-hui, 2006).
Crystal Structure Analysis : Understanding the crystal structure of related compounds, like chlorfluazuron, helps in exploring the structural properties and potential applications of this compound in various fields, including material science and pharmaceuticals (Seonghwa Cho et al., 2015).
Biochemical Research
- Inhibition of Translation Initiation in Cancer Research : Compounds with a structure similar to this compound have been identified as potent activators of eIF2α kinase, which play a role in inhibiting cancer cell proliferation. This highlights the potential of these compounds in the development of anti-cancer agents (S. Denoyelle et al., 2012).
Propriétés
IUPAC Name |
ethyl N-[(3,5-dichlorophenyl)carbamoyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O3/c1-2-17-10(16)14-9(15)13-8-4-6(11)3-7(12)5-8/h3-5H,2H2,1H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRFXIHQSJBJOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)NC1=CC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



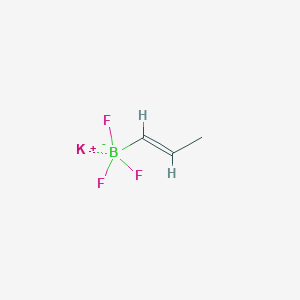

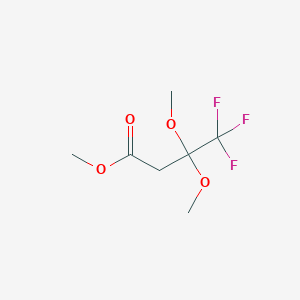

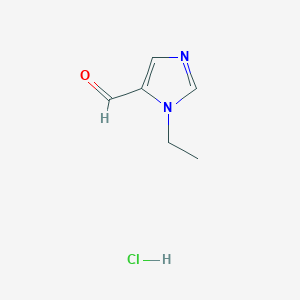


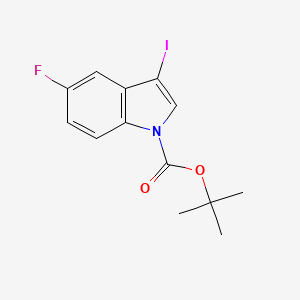

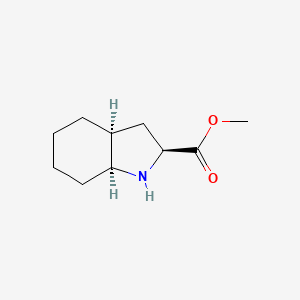


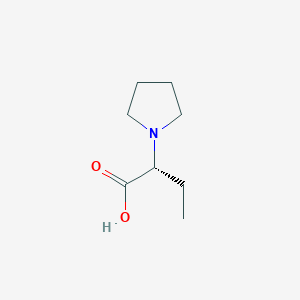
![Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3040363.png)